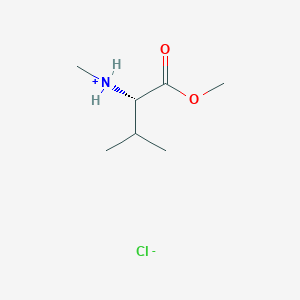

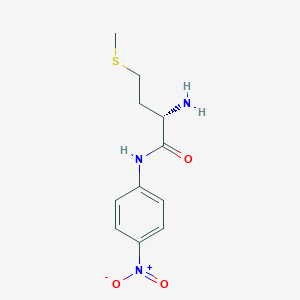

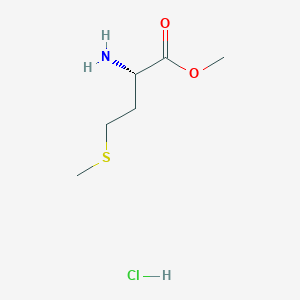

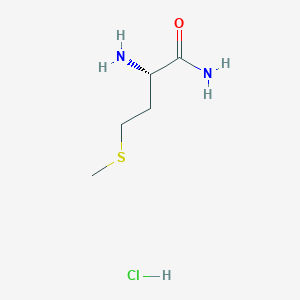

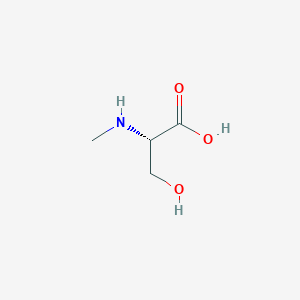

(S)-2-Amino-5-guanidino-N-(4-nitrophenyl)pentanamide dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2-Amino-5-guanidino-N-(4-nitrophenyl)pentanamide dihydrochloride (commonly known as SGN-PdC) is an organic compound that has been studied extensively for its potential applications in medical research and laboratory experiments. SGN-PdC is a guanidinium-containing compound, which is a type of nitrogen-containing molecule that is found in many proteins and enzymes. This compound has been found to be a useful tool in the study of various biochemical and physiological processes in the body, as well as in the development of novel therapeutic compounds.

科学的研究の応用

Enzyme Kinetics and Inhibitor Screening

H-Arg-pNA.2HCl serves as a chromogenic substrate for Cathepsin H and aminopeptidases . The release of p-nitroaniline (pNA) upon enzymatic cleavage is monitored at 405-410 nm, which is crucial for studying enzyme kinetics and screening potential enzyme inhibitors .

Medical Research

This compound is extensively used in medical research to investigate biochemical and physiological processes. It helps in studying the effects of various drugs on the body and exploring the implications of different diseases and conditions .

Proteolytic Enzyme Activity Measurement

Derivatives of amino acids like H-Arg-pNA.2HCl are commonly used as chromogenic substrates to measure the activity of proteolytic enzymes . This application is vital in understanding enzyme function and regulation .

Biochemical Pathway Analysis

The compound’s role in biochemical pathways, especially those involving guanidinium-containing molecules similar to nitrogen-containing molecules in proteins and enzymes, is another area of application .

Drug Impact Studies

Researchers employ H-Arg-pNA.2HCl to study the impact of drugs on enzymatic activities within the body, providing insights into drug efficacy and safety .

Disease Mechanism Exploration

Understanding the mechanisms of diseases often involves studying changes in enzyme activities where H-Arg-pNA.2HCl can be used as a substrate to observe these changes .

作用機序

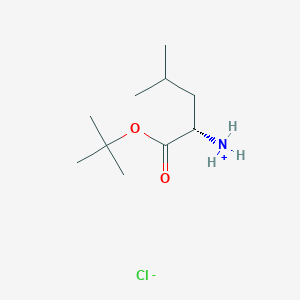

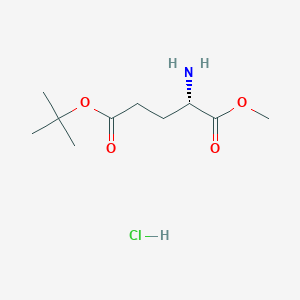

H-Arg-pNA.2HCl, also known as H-Arg-pNA 2HCl, (S)-2-Amino-5-guanidino-N-(4-nitrophenyl)pentanamide dihydrochloride, or L-Arginine p-nitroanilide dihydrochloride, is a compound with a variety of applications in biochemical research . This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

The primary targets of H-Arg-pNA.2HCl are aminopeptidases and Cathepsin H . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides. Cathepsin H is a lysosomal cysteine proteinase that also acts as an aminopeptidase .

Mode of Action

H-Arg-pNA.2HCl acts as a chromogenic substrate for its target enzymes . When cleaved by these enzymes, it releases p-nitroaniline (pNA), a yellow compound that can be monitored spectrophotometrically at 405-410 nm . This property makes H-Arg-pNA.2HCl useful for inhibitor screening and kinetic analysis .

Biochemical Pathways

The cleavage of H-Arg-pNA.2HCl by aminopeptidases and Cathepsin H is part of the broader proteolysis process, where proteins are broken down into their constituent amino acids. This process plays a crucial role in many biological functions, including protein turnover, peptide hormone activation, and digestion .

Pharmacokinetics

The compound and its metabolites would then be excreted, likely via the kidneys .

Result of Action

The cleavage of H-Arg-pNA.2HCl by its target enzymes results in the release of pNA, which can be detected spectrophotometrically . This allows researchers to monitor the activity of the enzymes, making H-Arg-pNA.2HCl a valuable tool in biochemical research .

Action Environment

The action of H-Arg-pNA.2HCl is influenced by various environmental factors. For instance, the activity of the target enzymes can be affected by factors such as pH, temperature, and the presence of inhibitors or activators . Additionally, the stability of H-Arg-pNA.2HCl itself may be influenced by factors such as temperature and light exposure .

特性

IUPAC Name |

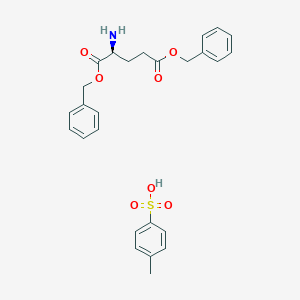

(2S)-2-amino-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6O3.2ClH/c13-10(2-1-7-16-12(14)15)11(19)17-8-3-5-9(6-4-8)18(20)21;;/h3-6,10H,1-2,7,13H2,(H,17,19)(H4,14,15,16);2*1H/t10-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVMDLFQVOFFHS-XRIOVQLTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)N)[N+](=O)[O-].Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N)N)[N+](=O)[O-].Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628412 |

Source

|

| Record name | N~5~-(Diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-5-guanidino-N-(4-nitrophenyl)pentanamide dihydrochloride | |

CAS RN |

40127-11-5 |

Source

|

| Record name | N~5~-(Diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。